molecular formula C12H10F2N2O3 B13176540 2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

Cat. No.: B13176540
M. Wt: 268.22 g/mol
InChI Key: OVJBYHNBWUWBSD-UHFFFAOYSA-N
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Description

2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a chemical compound of significant interest in pharmaceutical and agrochemical research. This high-purity reagent features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is characterized by a 2,6-difluorophenyl substitution and an acetic acid side chain, which contributes to its potential physicochemical and binding properties. Research Applications and Value: Pyrazole derivatives are extensively investigated for their wide spectrum of pharmacological activities. Compounds with this core structure have demonstrated potential as key intermediates or active scaffolds in developing agents with anti-inflammatory, anticancer, antimicrobial, and antiviral properties . The specific substitution pattern on this molecule suggests its utility as a versatile building block in drug discovery, particularly for targeting enzymes and receptors. Researchers can employ this compound in the synthesis of more complex molecules, in structure-activity relationship (SAR) studies, or as a reference standard in bio-screening assays . Handling and Compliance: This product is intended for research and laboratory use only. It is not certified for human or veterinary therapeutic or diagnostic use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols before handling.

Properties

Molecular Formula

C12H10F2N2O3

Molecular Weight

268.22 g/mol

IUPAC Name

2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid

InChI

InChI=1S/C12H10F2N2O3/c1-6-7(5-10(17)18)12(19)16(15-6)11-8(13)3-2-4-9(11)14/h2-4,15H,5H2,1H3,(H,17,18)

InChI Key

OVJBYHNBWUWBSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=C(C=CC=C2F)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with an appropriate diketone under acidic or basic conditions.

    Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative reacts with the pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The difluorophenyl group and the pyrazole ring are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammation and pain pathways.

Comparison with Similar Compounds

2-[2-(2,4-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic Acid

  • CAS : 2059945-32-1
  • Molecular Formula : C₁₂H₁₀F₂N₂O₃
  • Molecular Weight : 268.22 g/mol
  • Key Differences :
    • The fluorine atoms are positioned at 2,4 on the phenyl ring instead of 2,6 .
    • Contains an additional methyl group, increasing molecular weight and steric bulk.
  • Implications: The 2,4-difluoro substitution alters electronic effects (e.g., electron-withdrawing nature) and steric hindrance compared to the 2,6-isomer.

Impazapic

  • Structure : 2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-methyl-3-pyridinecarboxylic acid .
  • Key Differences :
    • Replaces the pyrazolone core with an imidazolone-pyridine hybrid structure.
    • Features a branched alkyl substituent (isopropyl) and a pyridinecarboxylic acid group.
  • Implications :
    • The imidazolone-pyridine system may confer distinct hydrogen-bonding capabilities and rigidity.
    • The pyridinecarboxylic acid group could increase acidity compared to acetic acid, influencing ionic interactions in biological systems.

(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic Acid

  • CAS : 845808-92-6 .
  • Molecular Formula : C₆H₈N₂O₃
  • Molecular Weight : 156.14 g/mol
  • Key Differences :
    • Lacks the 2,6-difluorophenyl substituent entirely.
    • Simpler pyrazolone-acetic acid structure.
  • Implications :
    • Absence of fluorine reduces electron-withdrawing effects and molecular weight.
    • Lower steric bulk may improve solubility but diminish target-binding specificity.

4-(9-Chloro-7-(2,6-Difluorophenyl)-5H-benzo[e]pyrimido[5,4-c]azepin-2-ylamino)benzoic Acid

  • Structure : A fused polycyclic system with a 2,6-difluorophenyl group and benzoic acid .
  • Key Differences :
    • Incorporates a benzopyrimidoazepine core, significantly increasing structural complexity.
    • Substitutes acetic acid with a benzoic acid group.
  • Implications :
    • Enhanced aromaticity and planar structure may improve π-π stacking interactions.
    • Benzoic acid’s larger size and higher acidity could alter pharmacokinetic properties.

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₁H₈F₂N₂O₃ 254.19 2,6-Difluorophenyl, acetic acid Balanced lipophilicity, hydrogen bonding
2,4-Difluoro Analog C₁₂H₁₀F₂N₂O₃ 268.22 2,4-Difluorophenyl, methyl, acetic acid Increased steric bulk, altered electronics
Impazapic C₁₄H₁₈N₃O₃ 276.31 Imidazolone-pyridine, isopropyl Rigid hybrid core, pyridinecarboxylic acid
Simplified Pyrazole C₆H₈N₂O₃ 156.14 Acetic acid, no aryl substituents High solubility, low complexity
Benzo-Fused Compound C₂₄H₁₅ClF₂N₃O₂ 450.85 Benzopyrimidoazepine, benzoic acid High aromaticity, planar structure

Research Implications

  • Fluorine Positioning : The 2,6-difluoro configuration in the target compound may optimize electronic effects for interactions with hydrophobic pockets, whereas the 2,4-difluoro analog could exhibit altered binding kinetics due to steric and electronic changes .
  • Acid Moieties : Acetic acid’s smaller size compared to benzoic acid (in the fused compound) may enhance solubility but reduce binding affinity in certain targets .
  • Structural Complexity : Simpler pyrazoles (e.g., CAS 845808-92-6) are more synthetically accessible but lack the specificity conferred by aryl substituents .

Biological Activity

2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.

The molecular formula of this compound is C13H12F2N2O3, with a molecular weight of 282.24 g/mol. Its structure includes a pyrazole ring that is crucial for its biological activity.

PropertyValue
Molecular FormulaC13H12F2N2O3
Molecular Weight282.24 g/mol
IUPAC Name2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid
SMILESCC1=C(C(=O)N(N1)C2=C(C=CC=C2F)F)CC(=O)OC

The biological activity of this compound primarily stems from its interaction with specific molecular targets such as enzymes and receptors. The pyrazole core facilitates binding to active sites in enzymes, leading to inhibition of their activity. The presence of difluorophenyl enhances both binding affinity and metabolic stability, making it a potent candidate for therapeutic applications.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines including lung, breast (MDA-MB-231), and liver (HepG2) cancers .

Case Study:
A study on pyrazole derivatives demonstrated their ability to inhibit tumor growth in vivo. In particular, the compound exhibited IC50 values comparable to established anticancer drugs like pazopanib and crizotinib .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives have shown efficacy in reducing inflammation in various models. For instance, in carrageenan-induced paw edema models, compounds similar to this pyrazole demonstrated significant reductions in swelling comparable to standard anti-inflammatory drugs like diclofenac .

Data Table: Anti-inflammatory Activity Comparison

CompoundIC50 (μg/mL)Reference
2-[2-(2,6-Difluorophenyl)-...acetic acid54.65
Diclofenac55.65
Celecoxib44.81

Research Findings

Recent studies have focused on synthesizing and evaluating new pyrazole derivatives for their biological activities. The findings suggest that modifications to the pyrazole ring can lead to enhanced potency against cancer cells and improved anti-inflammatory properties .

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